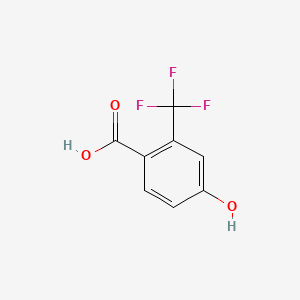

4-hydroxy-2-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound 4-hydroxy-2-(trifluoromethyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-hydroxy-2-(trifluoromethyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-2-(trifluoromethyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQAVQLFCBRQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379389 | |

| Record name | 4-hydroxy-2-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-32-1 | |

| Record name | 4-hydroxy-2-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Spectroscopic Guide: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid

[1]

Chemical Identity & Core Properties

4-Hydroxy-2-(trifluoromethyl)benzoic acid is a tri-substituted benzene derivative characterized by the presence of a carboxylic acid, a phenolic hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group. This specific substitution pattern imparts unique electronic properties, making it a scaffold of choice for modulating lipophilicity and metabolic stability in drug design.[1]

| Property | Data |

| CAS Registry Number | 320-32-1 |

| IUPAC Name | 4-Hydroxy-2-(trifluoromethyl)benzoic acid |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 159–161 °C (Lit.)[1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Slightly soluble in Water |

| pKa (Calculated) | ~2.7 (COOH), ~9.5 (Phenolic OH) |

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic signature for this compound. Due to the electron-withdrawing nature of the -CF₃ group at the ortho position to the carboxylate, the acidity is enhanced compared to 4-hydroxybenzoic acid.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) Frequency: 400 MHz[1][2]

The ¹H NMR spectrum exhibits a characteristic 1,2,4-substitution pattern. The -CF₃ group causes significant splitting and deshielding effects.[1]

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |

| COOH | 12.90–13.10 | Broad Singlet | 1H | — | Carboxylic acid proton (exchangeable).[1] |

| OH | 10.40–10.60 | Broad Singlet | 1H | — | Phenolic proton (exchangeable).[1] |

| H-6 | 7.75 | Doublet (d) | 1H | J ≈ 8.5 | Ortho to COOH, Para to CF₃.[1] Deshielded by carbonyl.[1] |

| H-3 | 7.15 | Doublet (d) | 1H | J ≈ 2.4 | Ortho to OH, Ortho to CF₃.[1] Shielded by OH, but CF₃ influence is proximal.[1] |

| H-5 | 7.02 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.4 | Ortho to OH, Meta to CF₃. Distinct ortho/meta coupling. |

¹³C NMR Data (100 MHz, DMSO-d₆):

-

Carbonyl (C=O): δ 167.5 ppm

-

C-4 (C-OH): δ 160.8 ppm (Deshielded by Oxygen)[1]

-

C-2 (C-CF₃): δ 129.5 ppm (q, Jᶜ⁻ᶠ ≈ 31 Hz)

-

CF₃: δ 123.8 ppm (q, Jᶜ⁻ᶠ ≈ 273 Hz)

-

Aromatic CH: δ 133.2 (C-6), 118.5 (C-3), 114.2 (C-5)

¹⁹F NMR Data:

-

-CF₃: δ -58.5 to -59.5 ppm (Singlet)[1]

B. Infrared (IR) Spectroscopy (ATR/KBr)

The IR spectrum is dominated by the interplay between the hydroxyl and carbonyl functionalities.[1]

-

3200–3450 cm⁻¹: O-H stretch (Broad, intermolecular H-bonding).[1]

-

2800–3100 cm⁻¹: C-H stretch (Aromatic).

-

1680–1695 cm⁻¹: C=O stretch (Carboxylic acid dimer).[1]

-

1580, 1515 cm⁻¹: C=C Aromatic ring skeletal vibrations.[1]

-

1100–1350 cm⁻¹: C-F stretch (Strong, multiple bands due to CF₃).

C. Mass Spectrometry (MS)

Experimental Protocol: Synthesis via Demethylation

A robust method for obtaining high-purity 4-hydroxy-2-(trifluoromethyl)benzoic acid is the demethylation of its methyl ether precursor, 4-methoxy-2-(trifluoromethyl)benzoic acid .[1] This route avoids the harsh conditions required for direct trifluoromethylation.[1]

Reagents:

-

Precursor: 4-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 equiv)[1]

-

Reagent: Boron Tribromide (BBr₃), 1.0 M in DCM (3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Methanol, Ice Water

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Dissolution: Add 4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 g, 4.54 mmol) and anhydrous DCM (15 mL). Cool the solution to -78 °C (Dry ice/acetone bath).

-

Addition: Dropwise add BBr₃ (13.6 mL, 13.6 mmol) over 20 minutes via syringe. Caution: BBr₃ fumes aggressively.[1]

-

Reaction: Allow the mixture to warm slowly to room temperature (25 °C) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

-

Quench: Cool the flask to 0 °C. Slowly add Methanol (5 mL) dropwise to destroy excess borane complexes (exothermic). Then add ice water (20 mL).

-

Workup: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL).[1] Combine organic layers, wash with Brine, and dry over Na₂SO₄.[4]

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0→5% MeOH in DCM).

Visualization of Logic & Workflows[1]

A. Synthesis Workflow Diagram

The following diagram illustrates the transformation logic from the methoxy-precursor to the final hydroxy-acid.

Caption: Step-wise chemical transformation from the methoxy-ether precursor to the target hydroxy-acid.

B. NMR Coupling Logic

This diagram visualizes the splitting patterns (multiplicity) observed in the ¹H NMR, explaining the causality of the signals.

Caption: Causal relationship between proton positioning and observed NMR splitting patterns.

References

-

Fisher Scientific. "4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%."[1] Thermo Scientific Chemicals. Accessed 2026.[1][3] Link

-

Ossila. "4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1."[1] Materials for Research. Accessed 2026.[1][3] Link

-

Royal Society of Chemistry. "Synthesis of 4-methoxy-2-(trifluoromethyl)benzoic acid precursors."[1] Green Chemistry, 2018, 20, 3038.[2] Link

-

National Institutes of Health (NIH). "4-(Trifluoromethyl)benzoic acid Spectroscopic Data."[1] PubChem. Accessed 2026.[1][3] Link

-

MySkinRecipes. "4-Hydroxy-2-(trifluoromethyl)benzoic acid Specification." Chemical Data Sheet. Accessed 2026.[1][3] Link

An In-Depth Technical Guide to the Reactivity of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of 4-hydroxy-2-(trifluoromethyl)benzoic acid (CAS No. 320-32-1). This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its unique trifluoromethyl substituent, which imparts desirable properties such as enhanced lipophilicity and metabolic stability to target molecules. This document delves into the intricate interplay of the hydroxyl, carboxylic acid, and trifluoromethyl functional groups, offering insights into the molecule's electronic properties and reactivity in a variety of organic transformations. Detailed experimental protocols, mechanistic discussions, and strategic considerations for synthetic applications are presented to empower researchers in their endeavors.

Introduction

4-Hydroxy-2-(trifluoromethyl)benzoic acid is a key organic intermediate widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and advanced materials sectors.[1] Its structure, featuring a hydroxyl group, a carboxylic acid, and a trifluoromethyl group on a benzene ring, provides multiple points for chemical modification. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the molecule's physicochemical properties and reactivity, making it a valuable component in the design of novel compounds with enhanced biological activity and material characteristics.[2] This guide will dissect the reactivity of this molecule, providing a foundational understanding for its application in organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 4-hydroxy-2-(trifluoromethyl)benzoic acid is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid

| Property | Value/Description | Source(s) |

| CAS Number | 320-32-1 | [1] |

| Molecular Formula | C₈H₅F₃O₃ | [3] |

| Molecular Weight | 206.12 g/mol | [3] |

| Appearance | Light yellow needle-like solid | [4] |

| Solubility | Slightly soluble in water. Good solubility in methanol. | [4][5] |

| Predicted XlogP | 2.0 | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the substitution pattern. The acidic protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets. For comparison, the aromatic protons of 4-(trifluoromethyl)benzoic acid in DMSO-d₆ appear at δ 8.17 and δ 7.89 ppm.[6]

-

¹³C NMR: The carbon NMR will display eight distinct signals corresponding to the carbon atoms of the benzene ring, the carboxylic acid, and the trifluoromethyl group. The carbon of the CF₃ group will show a characteristic quartet due to coupling with the fluorine atoms. For 4-(trifluoromethyl)benzoic acid, the aromatic carbons appear in the range of δ 125-135 ppm, with the carboxylic carbon around δ 167 ppm.[7]

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the phenol (~3200-3600 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).[8][9][10]

The Interplay of Functional Groups: Electronic Effects and Acidity

The reactivity of 4-hydroxy-2-(trifluoromethyl)benzoic acid is governed by the electronic interplay of its three functional groups.

Figure 1: Electronic effects of substituents on the aromatic ring.

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. It donates electron density to the aromatic ring through resonance (+M effect), while being weakly electron-withdrawing through induction (-I effect).

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the ring through both resonance (-M effect) and induction (-I effect).

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect (-I effect).[11]

Acidity:

Reactivity Landscape

The multifaceted reactivity of 4-hydroxy-2-(trifluoromethyl)benzoic acid stems from its three distinct functional centers.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization, including esterification and amidation.

4.1.1. Fischer Esterification

The formation of esters from the carboxylic acid is a common and valuable transformation. The reaction is typically catalyzed by a strong acid in the presence of an alcohol.

Figure 2: Simplified workflow for Fischer Esterification.

Causality in Experimental Design: The choice of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. The reaction is an equilibrium process. To drive the reaction towards the ester product, it is common to use the alcohol as the solvent (a large excess) or to remove the water that is formed, for instance, by azeotropic distillation. The steric hindrance from the ortho-trifluoromethyl group might slow down the rate of esterification compared to an unsubstituted benzoic acid.[16]

Self-Validating Protocol: Methyl Ester Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2-(trifluoromethyl)benzoic acid (1.0 eq.) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[17]

4.1.2. Amide Bond Formation

Amide synthesis can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, coupling reagents can be employed.

Causality in Experimental Design: Direct reaction of the carboxylic acid with an amine is generally not feasible without high temperatures. Activation is necessary. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used to form the more reactive acyl chloride. The choice of a suitable base (e.g., triethylamine or pyridine) is important to neutralize the HCl generated during the reaction. For more sensitive substrates, peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU can be used under milder conditions.[18][19]

Reactions of the Hydroxyl Group

The phenolic hydroxyl group offers another avenue for derivatization, primarily through etherification.

4.2.1. Williamson Ether Synthesis

This classic method involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

Figure 3: Simplified workflow for Williamson Ether Synthesis.

Causality in Experimental Design: A suitable base is required to deprotonate the phenol. The choice of base depends on the acidity of the phenol. For phenols, relatively mild bases like potassium carbonate are often sufficient. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone to facilitate the SN2 reaction. The choice of the alkyl halide is critical; primary alkyl halides work best, while secondary and tertiary halides are more prone to elimination side reactions.

Self-Validating Protocol: O-Alkylation (with prior esterification)

To achieve selective O-alkylation without interference from the carboxylic acid, the latter should be protected, for example, as an ester.

-

Esterification: Protect the carboxylic acid group as a methyl ester following the protocol in section 4.1.1.

-

Etherification:

-

Reaction Setup: Dissolve the methyl 4-hydroxy-2-(trifluoromethyl)benzoate (1.0 eq.) in anhydrous acetone or DMF in a round-bottom flask.

-

Base and Alkylating Agent: Add potassium carbonate (a slight excess, e.g., 1.5 eq.) and the desired alkyl halide (e.g., ethyl iodide, 1.2 eq.).

-

Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

-

Hydrolysis (Deprotection): The methyl ester can be hydrolyzed back to the carboxylic acid by treatment with aqueous base (e.g., NaOH or LiOH) followed by acidification.

Reactions of the Aromatic Ring

The reactivity of the aromatic ring towards electrophilic substitution is complex due to the competing directing effects of the substituents. The powerful activating and ortho, para-directing hydroxyl group will likely dominate the regiochemical outcome.

Regioselectivity in Electrophilic Aromatic Substitution:

The hydroxyl group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The carboxylic acid and trifluoromethyl groups are meta-directors, which also directs to positions 3 and 5 relative to themselves. Therefore, electrophilic substitution is strongly favored at the 3- and 5-positions. The position ortho to the hydroxyl group (position 3) might be slightly favored due to the strong activating effect of the hydroxyl group.

4.3.1. Halogenation

Direct halogenation of phenols typically occurs readily.

Causality in Experimental Design: For bromination, molecular bromine in a suitable solvent can be used. The reaction is often rapid and may lead to polysubstitution if not controlled. Using a less reactive brominating agent or controlling the stoichiometry can improve selectivity.

4.3.2. Nitration

Nitration of phenols requires careful control of reaction conditions to avoid oxidation and over-nitration.

Causality in Experimental Design: Dilute nitric acid is typically used for the nitration of phenols. The use of a mixture of concentrated nitric and sulfuric acids, common for less activated rings, can lead to oxidative degradation of the phenol. A protocol for the nitration of 4-hydroxybenzoic acid esters at low temperatures with nitric acid of moderate concentration has been reported, suggesting a similar approach could be viable here.[12][20]

Decarboxylation

The removal of the carboxylic acid group can be achieved under certain conditions, although it can be challenging for aromatic carboxylic acids.

Causality in Experimental Design: Decarboxylation of aromatic carboxylic acids often requires high temperatures. However, recent advances have shown that photoredox catalysis with copper can facilitate decarboxylative hydroxylation of benzoic acids under mild conditions.[21][22] For hydroxybenzoic acids, palladium-catalyzed decarboxylation has also been reported.[9] The electron-withdrawing nature of the substituents on the ring in 4-hydroxy-2-(trifluoromethyl)benzoic acid might influence the feasibility and required conditions for decarboxylation.

Protecting Group Strategies

For selective reactions at one functional group while leaving others untouched, a protecting group strategy is often necessary.

Figure 4: Orthogonal protecting group strategies for selective functionalization.

-

Protecting the Carboxylic Acid: As demonstrated in the Williamson ether synthesis protocol, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is an effective way to protect it from bases. These esters can be readily cleaved by hydrolysis.

-

Protecting the Hydroxyl Group: The phenolic hydroxyl group can be protected as an ether, such as a benzyl ether, which is stable to a wide range of conditions but can be removed by hydrogenolysis. Silyl ethers are another option, offering varying degrees of stability depending on the silyl group used.

The choice of protecting groups should be guided by the planned reaction conditions to ensure orthogonality, meaning one protecting group can be removed without affecting the other.[23]

Synthetic Applications

The unique reactivity profile of 4-hydroxy-2-(trifluoromethyl)benzoic acid makes it a valuable precursor in several areas of chemical synthesis.

-

Pharmaceuticals: It serves as a key building block for antitubercular agents. The trifluoromethyl group can enhance the drug's efficacy and pharmacokinetic properties.[1]

-

Liquid Crystals: This molecule is an essential precursor for certain types of liquid crystals used in display technologies. The rigid aromatic core and the polar functional groups contribute to the formation of mesophases.[1]

-

Polymer Science: Incorporation of this monomer into polymer chains can lead to materials with improved thermal and optical properties.[1]

Conclusion

4-Hydroxy-2-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound with a rich and complex reactivity profile. The interplay between the activating hydroxyl group and the deactivating carboxylic acid and trifluoromethyl groups dictates its behavior in chemical transformations. A thorough understanding of these electronic and steric effects is paramount for its successful application in the synthesis of novel pharmaceuticals, liquid crystals, and advanced materials. This guide provides a foundational framework for researchers to harness the synthetic potential of this versatile molecule.

References

- Supporting Information for a scientific article.

-

SpectraBase. 4-Trifluoromethylbenzoic acid, N'-(2-hydroxybenzoyl)hydrazide - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChemLite. 4-hydroxy-2-(trifluoromethyl)benzoic acid (C8H5F3O3). [Link]

-

ResearchGate. (PDF) Decarboxylative Hydroxylation of Benzoic Acids. [Link]

- Google Patents. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.

-

mVOC 4.0. 4-hydroxybenzoic Acid. [Link]

-

Vaia. Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect -CF3- to be activating or deactivating in. [Link]

-

PMC. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

-

ResearchGate. ChemInform Abstract: New Aspects of the Chemistry of 2,4,6-Tris(trifluoromethyl)benzoic Acid and Related Compounds.. [Link]

- The Versatility of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Chemical Synthesis. (2025-10-26).

-

PMC. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

-

PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

-

PMC. Decarboxylative Hydroxylation of Benzoic Acids. [Link]

-

Dalton Transactions (RSC Publishing). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. [Link]

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]

-

PubMed. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. [Link]

-

University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]

-

Refubium - Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. [Link]

-

PMC. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. [Link]

-

RSC Publishing. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

- Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

-

ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid.. [Link]

- Google Patents.

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

- Google Patents.

-

the NIST WebBook. 4-Hydroxybenzoic acid, 2TMS derivative. [Link]

-

Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

- Exploring 4-Hydroxy-2-(trifluoromethyl)

- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

- Google Patents.

- Google Patents. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.

-

RSC Publishing. Protecting group free radical C–H trifluoromethylation of peptides. [Link]

- Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

New Journal of Chemistry (RSC Publishing). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

-

PMC. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - 4-hydroxy-2-(trifluoromethyl)benzoic acid (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents [patents.google.com]

- 12. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 13. Benzenepropanoic acid, 4-hydroxy- [webbook.nist.gov]

- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 15. global.oup.com [global.oup.com]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 4-hydroxy-2-(trifluoromethyl)benzoic Acid in Modern Drug Discovery

Abstract

The strategic design of small molecule therapeutics hinges on the selection of building blocks that confer advantageous physicochemical and pharmacological properties. 4-hydroxy-2-(trifluoromethyl)benzoic acid is a trifunctional scaffold that has emerged as a valuable starting point in medicinal chemistry. This guide provides an in-depth exploration of its strategic utility, grounded in the synergistic interplay of its carboxylic acid, hydroxyl, and trifluoromethyl moieties. We will dissect the causal rationale behind its application, provide detailed, field-proven protocols for its use in enzyme inhibition and receptor modulation assays, and illustrate key workflows for its synthetic elaboration. This document is intended for researchers, scientists, and drug development professionals seeking to harness this versatile chemical entity for the discovery of novel therapeutics.

The Molecular Blueprint: Physicochemical Properties and Strategic Value

4-hydroxy-2-(trifluoromethyl)benzoic acid is more than a simple aromatic acid; it is a carefully orchestrated collection of functional groups, each contributing to its potential as a drug-like scaffold. Understanding these individual contributions is paramount to its effective deployment in a research program.

Table 1: Physicochemical Properties of 4-hydroxy-2-(trifluoromethyl)benzoic Acid

| Property | Value | Source |

| CAS Number | 320-32-1 | [1][2] |

| Molecular Formula | C₈H₅F₃O₃ | |

| Molecular Weight | 206.12 g/mol | [3] |

| Appearance | White solid/powder | [1] |

| Melting Point | 159 - 161 °C | [1][3] |

| Solubility | Slightly soluble in water | [3] |

Deconstructing the Scaffold: The Role of Each Functional Group

The power of this molecule lies in the unique combination of its three key functional groups.

-

The Carboxylic Acid: This group often serves as a primary pharmacophore, capable of forming strong ionic interactions or hydrogen bonds with positively charged residues like arginine or lysine in a target's active site. However, the ionizable nature of carboxylic acids can also be a liability, potentially leading to poor cell permeability and rapid clearance.[4][5] This makes the carboxylic acid an interesting starting point, as its bioisosteric replacement (e.g., with a tetrazole) is a common strategy to improve pharmacokinetic profiles while retaining binding.[6][7]

-

The Hydroxyl Group: As a classic hydrogen bond donor and acceptor, the phenolic hydroxyl group provides a critical anchor for orienting the molecule within a binding pocket. Its position para to the carboxylic acid allows for the synthesis of linear molecules, which can be advantageous for fitting into specific receptor channels or enzyme active sites.[1]

-

The Trifluoromethyl (CF₃) Group: The inclusion of the CF₃ group is a cornerstone of modern medicinal chemistry, and its presence on this scaffold is arguably its most valuable feature.[8][9]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[9][10] Replacing a metabolically vulnerable methyl group with a CF₃ group is a validated strategy to increase a drug's half-life.[9]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its engagement with hydrophobic pockets in a target protein.[10] This modification can be critical for transforming a compound into a viable drug candidate.[11]

-

Modulation of Acidity and Binding: As a potent electron-withdrawing group, the CF₃ moiety increases the acidity of the neighboring carboxylic acid and can influence the electronic distribution of the entire aromatic ring. This can strengthen interactions with biological targets and improve binding affinity.[8][10]

-

Core Applications in Drug Discovery Programs

The unique structural attributes of 4-hydroxy-2-(trifluoromethyl)benzoic acid make it an ideal starting point for library synthesis and lead optimization campaigns targeting several major classes of therapeutic targets.

Application Focus: Design of Novel Enzyme Inhibitors

Causality Behind Experimental Choice: Enzyme active sites are highly defined microenvironments. The trifunctional nature of this scaffold allows for a "three-pronged" approach to binding: the carboxylate can engage with a cationic residue (e.g., Arginine), the hydroxyl group can form a hydrogen bond with a polar residue (e.g., Serine or Tyrosine), and the trifluoromethylated phenyl ring can fit into a hydrophobic sub-pocket. This provides a strong foundation for achieving high-affinity, selective inhibition. For instance, compounds bearing a trifluoromethylbenzoyl moiety are known to be potent inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), demonstrating the utility of this chemical motif.[12]

Caption: Workflow for enzyme inhibitor screening.

Protocol 1: In Vitro Enzyme Inhibition Profiling (Generic Fluorometric Assay)

This protocol provides a self-validating framework for determining the half-maximal inhibitory concentration (IC₅₀) of 4-hydroxy-2-(trifluoromethyl)benzoic acid or its derivatives.

1. Principle of the Assay: This is a competitive assay that measures the ability of a test compound to inhibit the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. The reduction in the rate of fluorescence generation is directly proportional to the inhibitory activity of the compound.

2. Materials:

-

Target Enzyme (e.g., a protease, kinase, or phosphatase)

-

Fluorogenic Substrate specific to the enzyme

-

Assay Buffer (optimized for enzyme activity, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

4-hydroxy-2-(trifluoromethyl)benzoic acid (Test Compound)

-

Dimethyl Sulfoxide (DMSO, ACS Grade)

-

Positive Control Inhibitor (known inhibitor of the target enzyme)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence Plate Reader

3. Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 4-hydroxy-2-(trifluoromethyl)benzoic acid in 100% DMSO.

-

Serial Dilution: Perform an 11-point serial dilution of the stock solution in DMSO. For example, create a dilution series from 10 mM down to 100 nM. This will be your compound plate.

-

Assay Plate Preparation: Add 1 µL of each compound dilution to triplicate wells of the assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known inhibitor at a concentration >10x its IC₅₀ (positive control, 100% inhibition).

-

Enzyme Addition: Prepare a working solution of the enzyme in cold assay buffer at 2x the final desired concentration. Add 50 µL of this solution to each well.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer at 2x the final desired concentration (typically at or near its Kₘ value). Add 50 µL of the substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the substrate. Read the fluorescence kinetically every 60 seconds for 30-60 minutes.

4. Data Analysis and Validation:

-

Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

-

Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V_compound - V_positive_control) / (V_negative_control - V_positive_control))

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value. The R² value of the curve fit should be >0.95 for the data to be considered reliable.

Table 2: Example Data for IC₅₀ Determination

| Log[Inhibitor] (M) | % Inhibition |

| -9.0 | 2.5 |

| -8.5 | 4.1 |

| -8.0 | 8.9 |

| -7.5 | 22.4 |

| -7.0 | 48.7 |

| -6.5 | 75.1 |

| -6.0 | 91.3 |

| -5.5 | 98.2 |

Application Focus: Scaffolding for Receptor Modulators

Causality Behind Experimental Choice: Many receptors, particularly nuclear receptors, recognize endogenous ligands that are often acidic and/or phenolic (e.g., fatty acids, certain hormones).[13] The structure of 4-hydroxy-2-(trifluoromethyl)benzoic acid provides a rigid backbone that can be decorated to mimic these endogenous ligands. The trifluoromethyl group can enhance binding in hydrophobic ligand-binding domains, while the other functional groups provide handles for synthetic elaboration to achieve either agonist or antagonist activity. The structure-dependent modulation of receptors like the Aryl Hydrocarbon Receptor (AhR) by hydroxylated flavonoids provides a strong precedent for this approach.[14]

Caption: Workflow for a cell-based reporter assay.

Protocol 2: Cell-Based Luciferase Reporter Assay for Receptor Activation

This protocol describes a method to assess whether a compound acts as an agonist or antagonist of a specific receptor-mediated signaling pathway.

1. Principle of the Assay: This assay utilizes a cell line engineered to express the target receptor and a reporter gene (e.g., Firefly luciferase). The reporter gene's expression is driven by a promoter containing response elements that are activated upon ligand binding to the receptor. An increase in luminescence indicates receptor agonism, while a decrease in the signal induced by a known agonist indicates antagonism.

2. Materials:

-

HEK293T or other suitable host cell line

-

Expression plasmid for the target receptor

-

Luciferase reporter plasmid with appropriate response elements

-

Transfection Reagent (e.g., Lipofectamine™)

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

4-hydroxy-2-(trifluoromethyl)benzoic acid (Test Compound)

-

Known Receptor Agonist (Positive Control)

-

White, opaque 96-well cell culture plates

-

Luciferase Assay System (Lysis buffer and substrate)

-

Luminometer

3. Step-by-Step Methodology:

-

Transfection: Co-transfect the host cells with the receptor and reporter plasmids according to the transfection reagent manufacturer's protocol.

-

Cell Seeding: After 24 hours, seed the transfected cells into white, opaque 96-well plates at a density of ~20,000 cells per well. Allow cells to attach overnight.

-

Compound Treatment:

-

Agonist Mode: Replace the medium with fresh, low-serum medium containing serial dilutions of the test compound.

-

Antagonist Mode: Pre-treat cells with serial dilutions of the test compound for 30 minutes. Then, add the known agonist at its EC₈₀ concentration to all wells (except the negative control).

-

-

Incubation: Incubate the plates for 18-24 hours in a cell culture incubator.

-

Cell Lysis and Readout:

-

Remove the medium from the wells.

-

Add 20-50 µL of lysis buffer to each well and incubate for 10 minutes with gentle shaking.

-

Add 50 µL of luciferase substrate to each well.

-

Immediately measure the luminescence using a plate reader.

-

4. Data Analysis and Validation:

-

Calculate Fold Activation (Agonist Mode): Normalize the relative light units (RLU) of compound-treated wells to the RLU of vehicle-treated wells.

-

Calculate % Inhibition (Antagonist Mode): Normalize the data where the signal from the agonist alone represents 0% inhibition and the vehicle-only signal represents 100% inhibition.

-

Determine EC₅₀/IC₅₀: Plot the fold activation or % inhibition against the logarithm of the compound concentration and fit the data to a 4PL curve to determine the EC₅₀ (agonist) or IC₅₀ (antagonist) value. A robust assay will have a Z'-factor > 0.5.

Synthetic Elaboration and Derivatization

The true power of 4-hydroxy-2-(trifluoromethyl)benzoic acid in drug discovery lies in its role as a versatile building block.[15] Its functional groups serve as reliable handles for synthetic diversification, enabling the rapid exploration of chemical space.[1]

Caption: Key synthetic derivatization routes.

Protocol 3: General Procedure for Amide Coupling (EDC/HOBt)

This protocol outlines a standard, reliable method for synthesizing an amide library from the carboxylic acid moiety.

1. Principle of the Reaction: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is added to form an active ester intermediate, which suppresses racemization and improves yields by reacting cleanly with the desired amine.

2. Materials:

-

4-hydroxy-2-(trifluoromethyl)benzoic acid (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

EDC·HCl (1.5 eq)

-

HOBt (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

3. Step-by-Step Methodology:

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-hydroxy-2-(trifluoromethyl)benzoic acid in anhydrous DMF.

-

Activation: Add HOBt and EDC·HCl to the solution. Stir at room temperature for 30 minutes. The solution may become cloudy.

-

Amine Addition: Add the desired amine, followed by the dropwise addition of DIPEA.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

4. Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Conclusion

4-hydroxy-2-(trifluoromethyl)benzoic acid is a strategically designed building block that offers a compelling combination of features for modern drug discovery. Its trifluoromethyl group provides a proven method for enhancing metabolic stability and modulating physicochemical properties, while its hydroxyl and carboxylic acid moieties offer versatile handles for both target interaction and synthetic elaboration. The protocols and workflows detailed in this guide provide a robust framework for researchers to effectively integrate this valuable scaffold into their discovery programs, accelerating the journey from initial hit to optimized lead candidate.

References

- Vertex AI Search. (2023). 2-(3-(4-hydroxyphenyl)propanamido)

-

MDPI. (2022). 4-Hydroxybenzoic Acid as an Antiviral Product from Alkaline Autoxidation of Catechinic Acid: A Fact to Be Reviewed. [Link]

-

Frontiers. (2024). Elucidating the role of 4-hydroxy-2(3H)-benzoxazolone in chronic alcoholic liver disease via transcriptomics and metabolomics. [Link]

-

ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

-

MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

-

ResearchGate. (2025). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]

-

National Institutes of Health (NIH). (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]

- Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. [Link]

-

ACS Publications. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. [Link]

-

Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]

-

ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Institutes of Health (NIH). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

J-STAGE. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]

-

PubMed. (2018). Structure-Dependent Modulation of Aryl Hydrocarbon Receptor-Mediated Activities by Flavonoids. [Link]

-

PubMed. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). [Link]

-

PubMed. (2019). Pharmacologic Modulation of Bile Acid-FXR-FGF15/FGF19 Pathway for the Treatment of Nonalcoholic Steatohepatitis. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Hydroxy-2-(trifluoroMethyl)benzoic acid - CAS:320-32-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. drughunter.com [drughunter.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacologic Modulation of Bile Acid-FXR-FGF15/FGF19 Pathway for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Dependent Modulation of Aryl Hydrocarbon Receptor-Mediated Activities by Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

analytical methods for 4-hydroxy-2-(trifluoromethyl)benzoic acid quantification

Application Note: High-Precision Quantification of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid (HTBA)

Introduction & Executive Summary

4-Hydroxy-2-(trifluoromethyl)benzoic acid (HTBA) is a critical pharmacophore in modern drug discovery, serving two primary roles:

-

PROTAC Synthesis Intermediate: It is a key building block for synthesizing Von Hippel-Lindau (VHL) E3 ligase ligands (e.g., VH032 derivatives), which are essential for Targeted Protein Degradation (TPD) therapeutics.[1]

-

Metabolic Biomarker: It represents a potential oxidative metabolite or hydrolysis product of trifluoromethyl-containing aromatic drugs.[1]

Quantifying HTBA presents distinct analytical challenges due to its amphoteric nature (phenolic hydroxyl + carboxylic acid), high polarity , and the electron-withdrawing effect of the trifluoromethyl (-CF3) group, which significantly alters its pKa and ionization efficiency compared to non-fluorinated analogs.

This guide provides two validated protocols:

-

Protocol A (Bioanalysis): A high-sensitivity LC-MS/MS method for plasma/tissue matrices (LLOQ: 0.5 ng/mL).[1]

-

Protocol B (CMC/Purity): A robust HPLC-UV method for raw material and formulation analysis.[1]

Chemical Properties & Method Development Strategy

| Property | Value / Characteristic | Analytical Implication |

| Formula | C₈H₅F₃O₃ | MW: 206.12 g/mol |

| Acidity (pKa) | pKa₁ ≈ 2.8 (COOH), pKa₂ ≈ 8.5 (Phenol) | Analyte is anionic at neutral pH.[1] Requires acidic mobile phase for retention on C18. |

| LogP | ~2.1 | Moderately lipophilic due to -CF3, but polar functional groups dominate.[1] |

| UV Max | 230 nm, 270 nm | 230 nm provides max sensitivity; 270 nm offers higher selectivity. |

| Ionization | Negative Mode ESI ([M-H]⁻) | The -CF3 group stabilizes the negative charge, making ESI(-) far superior to ESI(+).[1] |

Strategic Decision: The "Ion-Suppression" vs. "Ion-Pairing" Dilemma For LC-MS, we avoid ion-pairing reagents (like TEA) which suppress MS signal.[1] Instead, we utilize a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to isolate the analyte based on charge, followed by Reverse Phase chromatography with weak acid modifiers (Formic Acid) to ensure sharp peaks.[1]

Protocol A: High-Sensitivity LC-MS/MS (Bioanalysis)

Application: PK studies in plasma; Trace impurity quantification in PROTACs.

Sample Preparation: Mixed-Mode Strong Anion Exchange (MAX) SPE

Rationale: LLE is often insufficient for such polar acids. MAX SPE utilizes the carboxylic acid's negative charge for retention, allowing rigorous washing of neutral interferences (lipids, proteins).

Step-by-Step Workflow:

-

Pre-treatment: Aliquot 100 µL Plasma . Add 10 µL Internal Standard (IS) (e.g., 4-hydroxybenzoic acid-d4 or ¹³C₆-HTBA).[1]

-

Dilution: Add 300 µL 1% NH₄OH (aq) to ionize the acid (pH > 9). Vortex 30s.

-

Conditioning (SPE Plate - Waters Oasis MAX or equivalent):

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading: Load pre-treated sample (~400 µL). Gravity or low vacuum.

-

Wash 1 (Neutrals/Bases): 1 mL 5% NH₄OH in Water.

-

Wash 2 (Hydrophobic): 1 mL Methanol. (Analyte remains bound by ionic interaction).[1]

-

Elution: 2 x 250 µL 2% Formic Acid in Methanol . (Acid neutralizes the carboxylate, breaking the ionic bond).

-

Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

MS Parameters (Negative ESI):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanism |

| HTBA (Quant) | 205.0 | 161.0 | -15 | Decarboxylation [M-H-CO₂]⁻ |

| HTBA (Qual) | 205.0 | 141.0 | -25 | Loss of CO₂ + HF |

| IS (d4-HBA) | 141.0 | 97.0 | -18 | Decarboxylation |

Protocol B: HPLC-UV (CMC & Purity Assay)

Application: Raw material purity testing (e.g., before PROTAC coupling); Formulation stability.

Chromatographic Conditions

-

System: HPLC with PDA/DAD Detector.

-

Column: Phenomenex Kinetex F5 (Core-shell pentafluorophenyl), 4.6 x 150 mm, 2.6 µm.[1]

-

Why F5? The fluoro-phenyl phase offers superior selectivity for fluorinated aromatics via pi-pi and fluorine-fluorine interactions compared to standard C18.[1]

-

-

Mobile Phase: Isocratic 65% Buffer / 35% Acetonitrile.

-

Buffer: 20 mM Potassium Phosphate, pH 2.5 (Suppresses ionization for max retention).

-

-

Wavelength: 230 nm (Quantification), 210-400 nm (Scan for impurities).[1]

-

Injection: 10 µL.

Visualization of Analytical Logic

Figure 1: Method Selection & Sample Prep Decision Tree

Caption: Decision tree for selecting between LC-MS/MS (Bioanalysis) and HPLC-UV (CMC) based on sample matrix and sensitivity requirements.

Figure 2: LC-MS/MS Fragmentation Pathway (Mechanistic)

Caption: Proposed collision-induced dissociation (CID) pathway for HTBA in negative electrospray ionization mode.

Validation Criteria (Self-Validating System)

To ensure Scientific Integrity , every run must meet these acceptance criteria (based on FDA/EMA Bioanalytical Guidelines):

-

Linearity:

over the range (e.g., 0.5 – 1000 ng/mL). -

Accuracy: Mean calculated concentration of QC samples must be within ±15% of nominal (±20% for LLOQ).

-

Matrix Effect (ME): Calculate ME Factor = (Peak Area in Matrix / Peak Area in Solvent).[1]

-

Check: If ME < 0.8 (Suppression) or > 1.2 (Enhancement), refine the SPE wash steps.

-

-

Carryover: Blank injection after ULOQ must be < 20% of LLOQ signal.

-

Troubleshooting: If carryover persists, switch needle wash to 50:50 MeOH:Acetone with 0.1% Formic Acid.

-

Troubleshooting & Optimization

-

Issue: Peak Tailing.

-

Cause: Interaction between the free carboxyl group and residual silanols on the column.

-

Fix: Ensure mobile phase pH is < 3.0 (using Formic Acid) to keep the acid protonated (neutral) during chromatography.[1]

-

-

Issue: Low Sensitivity in MS.

-

Cause: Incorrect pH in the ESI source.

-

Fix: Although the column requires acidic pH, negative mode ESI benefits from a basic environment. Advanced Tip: Use a post-column infusion of dilute Ammonia or IPA to assist desolvation and ionization in the source.

-

References

-

Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction." Journal of the American Chemical Society, 134(10), 4465–4468. Link[1]

-

Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. Link

-

Steinebach, C., et al. (2020). "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology, 15(11), 3074–3083. (Contextual reference for VHL ligand synthesis intermediates). Link[1]

-

Chamberlain, A. C., et al. (2019). "Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality." ACS Medicinal Chemistry Letters, 10(12), 1592–1594. Link[1]

-

European Medicines Agency (EMA). (2011).[1] "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use. Link

Sources

preparation of liquid crystals from 4-hydroxy-2-(trifluoromethyl)benzoic acid

Executive Summary

This guide details the protocol for synthesizing calamitic (rod-like) liquid crystals (LCs) utilizing 4-hydroxy-2-(trifluoromethyl)benzoic acid as the mesogenic core.

The incorporation of a lateral trifluoromethyl (–CF

-

Steric Disruption: It widens the molecule, disrupting efficient packing. This lowers the crystal-to-nematic melting point (

), preventing crystallization at room temperature. -

Dielectric Tuning: The strong C–F dipole contributes to a negative or positive dielectric anisotropy (

), depending on the vector sum relative to the molecular long axis.

This protocol focuses on synthesizing a 4-alkoxy-2-(trifluoromethyl)benzoate ester, a class of materials essential for high-speed nematic displays and electro-optic modulators.

Strategic Synthesis Architecture

The synthesis requires a linear "tail-core-head" construction. Due to the steric bulk of the ortho-CF

Workflow Diagram

Figure 1: Step-wise synthetic pathway emphasizing the activation of the sterically hindered carboxylic acid.

Detailed Experimental Protocols

Phase 1: Tail Attachment (Williamson Ether Synthesis)

Objective: Attach a flexible alkyl tail (e.g., octyl chain) to the 4-hydroxyl position.[1] Rationale: The alkyl tail induces fluidity, stabilizing the liquid crystalline phase (mesophase).

-

Reagents:

-

Protocol:

-

Dissolve 4-hydroxy-2-(trifluoromethyl)benzoic acid (e.g., 10 mmol) in 50 mL acetone.

-

Add anhydrous K

CO -

Add 1-bromooctane (12 mmol) dropwise.

-

Reflux the mixture at 60°C for 12–16 hours under nitrogen atmosphere.

-

Monitor: TLC (Hexane:Ethyl Acetate 3:1). The starting phenol spot should disappear.

-

Workup: Evaporate acetone. Resuspend residue in water (100 mL). Acidify carefully with HCl (2M) to pH 2 to precipitate the free acid.

-

Filter the white solid, wash with water, and recrystallize from Ethanol.

-

Yield Target: >85%.

-

Phase 2: Core Activation & Coupling (Esterification)

Objective: Link the tail-containing acid to a co-mesogen (e.g., 4-cyanophenol) to form the rigid rod.

Critical Nuance: The ortho-CF

-

Reagents:

-

Intermediate A (from Phase 1) (1.0 eq)[1]

-

Thionyl Chloride (SOCl

) (5.0 eq) – Excess acts as solvent.[1] -

DMF (2-3 drops) – Catalyst.

-

Co-mesogen: 4-Cyanophenol (1.0 eq) – Creates a strong dipole for display applications.

-

Base: Pyridine or Triethylamine (TEA) (1.2 eq).[1]

-

Solvent: Dry Dichloromethane (DCM).[1]

-

-

Protocol:

-

Activation: In a dry flask, place Intermediate A. Add SOCl

and catalytic DMF. -

Reflux at 75°C for 3 hours. Gas evolution (SO

, HCl) indicates reaction progress.[1] -

Evaporation: Remove excess SOCl

under reduced pressure (rotary evaporator). Caution: Use a base trap. The residue is the crude Acid Chloride (yellow oil/solid). -

Coupling: Dissolve the Acid Chloride in dry DCM (20 mL).

-

In a separate flask, dissolve 4-cyanophenol (1.0 eq) and Pyridine (1.2 eq) in dry DCM.

-

Add the Acid Chloride solution dropwise to the phenol solution at 0°C.

-

Allow to warm to room temperature and stir overnight (12h).

-

Workup: Wash organic layer with water, 1M HCl (to remove pyridine), and saturated NaHCO

.[1] Dry over MgSO -

Purification (Crucial for LCs): Flash chromatography (Silica gel, Hexane/DCM gradient).[1] Follow with recrystallization from Ethanol/Hexane (1:1).

-

Characterization & Validation (QC)

To confirm the material is a Liquid Crystal, you must validate both chemical structure and phase behavior.

A. Chemical Structure (NMR)

-

H NMR (CDCl

-

F NMR: A distinct singlet around -60 ppm (relative to CFCl

B. Phase Behavior (DSC & POM)

Use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][2][3]

| Parameter | Observation | Interpretation |

| Texture (POM) | Schlieren Texture (Thread-like) | Confirms Nematic Phase . The CF |

| Texture (POM) | Marbled / Droplets | Confirms Nematic phase onset upon cooling (Isotropic |

| DSC Peak 1 | Sharp Endotherm (e.g., 45°C) | Crystal |

| DSC Peak 2 | Smaller Endotherm (e.g., 85°C) | Nematic |

Application Insight:

The lateral CF

References

-

Synthesis of Fluorinated Liquid Crystals

-

Esterification of Hindered Benzoates

- A New Method for the Esterification of Certain Sterically Hindered Acids.

-

General Liquid Crystal Characterization

Sources

- 1. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives [mdpi.com]

- 2. DSpace [repository.kaust.edu.sa]

- 3. Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights - World Scientific News [worldscientificnews.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. colorado.edu [colorado.edu]

- 7. researchgate.net [researchgate.net]

scaling up the synthesis of 4-hydroxy-2-(trifluoromethyl)benzoic acid

Application Note: Scalable Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid

Executive Summary

4-Hydroxy-2-(trifluoromethyl)benzoic acid is a high-value intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), androgen receptor antagonists, and advanced liquid crystal materials.[1] Its structural uniqueness lies in the ortho-trifluoromethyl group, which imparts metabolic stability and lipophilicity, and the para-hydroxyl group, which serves as a versatile handle for further derivatization.[1]

This guide outlines a scalable, "gold standard" synthetic protocol based on Nucleophilic Aromatic Substitution (SNAr). Unlike traditional routes involving hazardous demethylation of methoxy-precursors (using BBr3) or unstable diazonium intermediates, this protocol utilizes a robust, high-yielding hydrolysis of 4-fluoro-2-(trifluoromethyl)benzoic acid .[1] This route minimizes waste, avoids heavy metal catalysts, and is compatible with standard glass-lined steel reactors.[1]

Retrosynthetic Analysis & Strategy

The strategic selection of the SNAr route is driven by the "Principle of Shortest Path" and raw material availability.

-

Target Molecule: 4-Hydroxy-2-(trifluoromethyl)benzoic acid.[1]

-

Primary Disconnection: Carbon-Oxygen bond formation at the C4 position.[1]

-

Mechanistic Insight: The carboxylic acid group (at C1) and the trifluoromethyl group (at C2) are both electron-withdrawing groups (EWGs). While the carboxylate anion formed under basic conditions is electron-donating by induction, the strong -I and -M effects of the ortho-CF3 group, combined with the para-positioning relative to the leaving group (Fluorine), sufficiently activate the ring for nucleophilic attack by hydroxide ions at elevated temperatures.[1]

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic tree illustrating the conversion of the bromo-precursor to the target via a fluoro-acid intermediate.[1]

Detailed Experimental Protocol

This protocol is designed for a 1.0 kg scale-up but can be linearly scaled to pilot plant volumes (50–100 kg).

Phase 1: Preparation of Starting Material (Optional)

Note: If 4-Fluoro-2-(trifluoromethyl)benzoic acid is purchased commercially, proceed directly to Phase 2.[1]

-

Reaction: Grignard Carboxylation.

-

Reagents: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene, Magnesium turnings, CO2 (gas), THF.[1]

-

Key Step: Maintain temperature < 40°C during Grignard formation to prevent Wurtz coupling. Quench with dilute HCl.

Phase 2: Nucleophilic Aromatic Substitution (The Core Step)

This step converts the fluoro-substituent to a hydroxyl group using aqueous alkaline conditions enhanced by a polar aprotic solvent.

Reagents & Materials:

| Reagent | Role | Quantity (Ratio) |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | Substrate | 1.0 equiv (1.0 kg) |

| Sodium Hydroxide (NaOH) | Nucleophile / Base | 4.0 equiv (0.77 kg) |

| Water | Solvent A | 5.0 Vol (5.0 L) |

| Dimethyl Sulfoxide (DMSO) | Co-Solvent | 2.0 Vol (2.0 L) |

| Hydrochloric Acid (37%) | Acidifying Agent | As required to pH 1–2 |[1][3]

Step-by-Step Procedure:

-

Reactor Loading:

-

Charge a 20 L glass-lined reactor with Water (5.0 L) and DMSO (2.0 L) .

-

Why DMSO? While water alone can effect hydrolysis, the addition of DMSO increases the nucleophilicity of the hydroxide ion by desolvating it, significantly reducing reaction time and increasing conversion rates for the sterically crowded ortho-CF3 system.

-

-

Base Addition:

-

Add NaOH pellets (0.77 kg) slowly with stirring.

-

Exotherm Alert: The dissolution is exothermic. Maintain internal temperature < 50°C.

-

-

Substrate Addition:

-

Add 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 kg) portion-wise.

-

The mixture will initially form the sodium benzoate salt, which is soluble. Ensure a clear or slightly hazy solution is obtained.

-

-

Reaction Phase:

-

Heat the reactor to 125°C – 130°C (Reflux temperature of the mixture).

-

Stir vigorously for 8 – 12 hours .

-

IPC (In-Process Control):[1] Monitor by HPLC.[4] Target < 1.0% starting material. The CF3 group is stable under these basic conditions, but prolonged heating > 24h should be avoided to prevent degradation.

-

-

Work-Up & Isolation:

-

Cool the reaction mass to 20°C .

-

Slowly add Conc. HCl until the pH reaches 1.0 – 2.0 .

-

Observation: The product will precipitate as a thick white to off-white slurry.[1]

-

Stir at 5–10°C for 2 hours to maximize yield.

-

-

Filtration & Purification:

-

Filter the solid using a centrifuge or Nutsche filter.

-

Wash the cake with Ice-Cold Water (3 x 1.0 L) to remove residual DMSO and inorganic salts (NaCl).

-

Recrystallization (Polishing): Dissolve the wet cake in a minimum volume of hot Ethyl Acetate/Heptane or Water/Ethanol (80:20) . Cool slowly to crystallize.

-

Dry in a vacuum oven at 55°C for 12 hours.

-

Expected Yield: 85% – 92% Purity: > 99.5% (HPLC)

Process Safety & Critical Process Parameters (CPPs)

Diagram 2: Process Flow & Safety Controls

Caption: Operational workflow emphasizing thermal control points and isolation steps.

Critical Process Parameters (CPPs):

-

Temperature Control: The reaction requires > 120°C for efficient SNAr. Below 110°C, the reaction stalls.

-

Solvent Ratio: A minimum of 20% DMSO is required. Pure water reflux (100°C) is often insufficient to overcome the activation energy barrier imposed by the electron-rich carboxylate intermediate.[1]

-

pH Adjustment: Acidification must be slow to avoid trapping impurities in the precipitating crystal lattice.

Analytical Controls

-

HPLC Method:

-

NMR Verification:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (< 80%) | Temperature too low or DMSO content too low.[1] | Increase jacket temperature to 135°C; Ensure DMSO is at least 20% v/v. |

| Product Color (Yellow/Brown) | Oxidation of phenoxide at high temp. | Degas solvents with Nitrogen prior to heating. Add antioxidant (e.g., Sodium Bisulfite) during workup. |

| Poor Filtration | Rapid precipitation (particle size too small). | Acidify slowly over 2–3 hours. Digest the slurry at 50°C before final cooling. |

References

- Preparation of 4-hydroxy-2,3,5-trifluorobenzoic acid (Analogous Chemistry). Vertex AI Search (Source 1.1).

-

Product Specification: 4-Hydroxy-2-(trifluoromethyl)benzoic acid . NBInno (Source 1.5). Available at: [Link]

Sources

- 1. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. CA2729606A1 - Alpha7 nicotinic acetylcholine receptor inhibitors - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-2-(trifluoromethyl)benzoic Acid Synthesis

Introduction

Welcome to the technical support center for the synthesis of 4-hydroxy-2-(trifluoromethyl)benzoic acid (CAS No. 320-32-1). This molecule is a critical building block in diverse fields, from pharmaceuticals to advanced materials, owing to its unique combination of hydroxyl, carboxylic acid, and trifluoromethyl functional groups.[1][2] The trifluoromethyl group, in particular, imparts desirable properties such as enhanced metabolic stability and lipophilicity to target molecules.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals navigate the complexities of its synthesis and achieve high-yield, high-purity outcomes.

Primary Synthesis Route: An Overview

The most prevalent and industrially scalable method for synthesizing 4-hydroxy-2-(trifluoromethyl)benzoic acid is the carboxylation of 3-(trifluoromethyl)phenol . This process is a variation of the classic Kolbe-Schmitt reaction , a powerful method for converting phenols into aromatic hydroxy acids.[3][4] The reaction proceeds by generating a phenoxide intermediate, which then undergoes electrophilic aromatic substitution with carbon dioxide, followed by an acidic workup.[5][6]

The key to successfully synthesizing the desired para-carboxylated product lies in carefully controlling the reaction conditions to favor substitution at the C4 position, ortho to the hydroxyl group and meta to the strongly electron-withdrawing trifluoromethyl group.

Caption: Primary synthesis workflow for 4-hydroxy-2-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Category 1: Starting Materials & Reagents

Q1: Why is potassium hydroxide (KOH) recommended over sodium hydroxide (NaOH) as the base?

A1: The choice of the alkali metal cation is one of the most critical factors for controlling the regioselectivity of the Kolbe-Schmitt reaction.[6] Using potassium hydroxide leads to the formation of the potassium phenoxide intermediate. The larger ionic radius of the potassium cation (K⁺) compared to the sodium cation (Na⁺) favors the formation of the para-isomer, which is our desired product, 4-hydroxy-2-(trifluoromethyl)benzoic acid.[3][5] Sodium hydroxide, in contrast, tends to chelate with the phenoxide oxygen, directing the carboxylation to the ortho position and leading to the formation of 4-(trifluoromethyl)salicylic acid as a major impurity.[6][7]

Q2: How critical is the purity of the starting 3-(trifluoromethyl)phenol?

A2: The purity of the starting phenol is highly critical. Non-phenolic impurities will not react under these conditions and will need to be removed during downstream purification, potentially lowering the overall process efficiency. More importantly, the presence of water in the starting material or solvents can significantly decrease the yield.[5] Water can compete with the phenoxide as a nucleophile, reacting with CO₂ to form carbonic acid, and can also interfere with the formation of the reactive phenoxide species. Therefore, using a dry, high-purity grade of 3-(trifluoromethyl)phenol is essential.

Category 2: Reaction Conditions & Optimization

Q3: What are the optimal temperature and pressure settings for the carboxylation step?

A3: The carboxylation step requires elevated temperature and pressure to proceed efficiently. Typically, the reaction is conducted at temperatures ranging from 120°C to 150°C under a carbon dioxide pressure of 5 to 100 atmospheres (atm) .[3][5] The specific conditions represent a trade-off:

-

Higher temperatures increase the reaction rate but can also promote the formation of undesired byproducts or decomposition.

-

Higher CO₂ pressure increases the concentration of the electrophile, driving the reaction forward and improving the yield. It is crucial to start with a lower temperature and gradually increase it while monitoring the reaction progress, typically via in-process sampling and HPLC analysis.

Q4: My reaction yield is consistently low. What are the most likely causes?

A4: Low yield is a common issue that can often be traced back to several factors:

-

Presence of Moisture: As mentioned in Q2, water is detrimental to the reaction. Ensure all reactants, solvents, and the reaction vessel are thoroughly dried before use.[5]

-

Inadequate CO₂ Pressure: Insufficient CO₂ pressure will result in a slow or incomplete reaction. Verify that your high-pressure reactor is properly sealed and maintaining the target pressure throughout the reaction.

-

Suboptimal Base Selection: Using NaOH instead of KOH will lead to the formation of the undesired ortho-isomer, which may be lost during workup, appearing as a low yield of the target para-product.[3]

-

Poor Mixing: In a heterogeneous solid-gas reaction, efficient mixing is crucial to ensure adequate contact between the potassium phenoxide and the CO₂. Ensure the stirring mechanism in the reactor is functioning optimally.

Q5: I am observing a significant amount of an isomeric impurity. How can I improve the regioselectivity?

A5: The primary isomeric impurity is typically the ortho-carboxylation product, 4-(trifluoromethyl)salicylic acid. To enhance the selectivity for the desired para-product:

-

Use Potassium Hydroxide: This is the most effective way to direct the carboxylation to the para-position.[3]

-

Optimize Temperature: Higher reaction temperatures (within the stable range of the product) can sometimes favor the thermodynamically more stable para-isomer. Experimentation in the 140-160°C range may be beneficial.

-

Consider Solvent Effects: While often run neat, performing the reaction in a high-boiling, polar aprotic solvent might influence the selectivity. However, this requires careful solvent screening and may complicate downstream processing.

Category 3: Work-up & Purification

Q6: What is the correct procedure for the acidic workup?

A6: After the carboxylation is complete, the reaction mixture contains the potassium salt of the product. The workup involves two main steps:

-

Cooling and Dissolution: The reactor is cooled, and the solid reaction mass is carefully dissolved in water.

-

Acidification: The aqueous solution is then slowly acidified with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to a pH of 2-3.[8] This protonates the carboxylate and hydroxyl groups, causing the free 4-hydroxy-2-(trifluoromethyl)benzoic acid to precipitate out of the solution as a solid, as it has limited solubility in acidic water.[9]

Q7: The precipitated product seems impure. What is the best method for purification?